ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate
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Overview
Description
Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate is a chemical compound that belongs to the family of phenoxypropanoic acid herbicides. It is commonly known as MCPP-P and is widely used in scientific research applications. In
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate involves the inhibition of auxin transport in plants. Auxin is a plant hormone that regulates plant growth and development. Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate binds to the auxin transport protein and prevents the transport of auxin from the shoot to the root. This leads to a disruption in the balance of auxin in the plant, which results in abnormal growth and development.
Biochemical and Physiological Effects:
Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate has been shown to have both biochemical and physiological effects on plants. It inhibits the growth of roots and shoots and causes abnormal development of leaves and flowers. It also affects the expression of genes involved in plant growth and development. In addition, it has been shown to have toxic effects on some plant species.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate in lab experiments include its ability to selectively inhibit auxin transport in plants, its wide availability, and its relatively low cost. However, it also has some limitations, including its potential toxicity to some plant species and its limited effectiveness in controlling certain types of weeds.
Future Directions
There are several future directions for research on Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate. One area of research is the development of more selective and less toxic herbicides that target specific plant species. Another area of research is the study of the effects of Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate on non-target organisms, such as insects and soil microbes. Additionally, research is needed to better understand the mechanisms of action of Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate and its effects on plant growth and development.
Synthesis Methods
The synthesis of Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate involves the reaction of 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Scientific Research Applications
Ethyl 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoate is widely used in scientific research applications, particularly in the field of plant biology. It is used as a herbicide to study the effects of weed control on plant growth and development. It is also used in the study of plant hormone signaling pathways and the regulation of gene expression.
properties
IUPAC Name |
ethyl 2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-6-23-19(22)21(4,5)24-18-14-12-17(13-15-18)20(2,3)16-10-8-7-9-11-16/h7-15H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQURRSVWDUCOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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